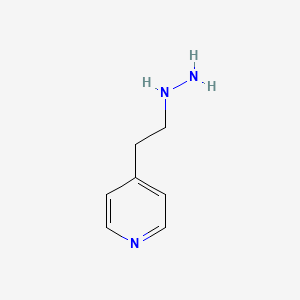
5-(Benzyloxy)nicotinic acid
概要
説明
5-(Benzyloxy)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where a benzyloxy group is attached to the fifth position of the pyridine ring
作用機序
Target of Action
5-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in metabolism, acting as a precursor to nicotinamide adenine dinucleotide (NAD), a coenzyme involved in many redox reactions . Therefore, the primary targets of this compound are likely to be the same enzymes and biochemical pathways that interact with niacin and its metabolites.
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . It’s possible that this compound may have similar effects.
Biochemical Pathways
Niacin, from which this compound is derived, is involved in numerous biochemical pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Studies on nicotine, a related compound, suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects . It’s possible that similar factors may influence the pharmacokinetics of this compound.
Result of Action
Niacin is used to treat hypertriglyceridemia and pellagra, and to reduce the risk of myocardial infarctions . It’s possible that this compound may have similar therapeutic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For example, the stability of boronic esters, which are often used in Suzuki–Miyaura coupling reactions, can be influenced by factors such as temperature and moisture
生化学分析
Biochemical Properties
The biochemical properties of 5-(Benzyloxy)nicotinic acid are not fully understood yet. As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound. Nicotinic acid and its derivatives act as precursors to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
The cellular effects of this compound are not well-documented. Nicotinic acid, from which this compound is derived, is known to have significant effects on cellular processes. For instance, nicotinic acid and its coenzyme forms (NAD and NADP) are involved in many vital redox reactions .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-known. It is likely that it may interact with biomolecules in a similar manner to nicotinic acid. Nicotinic acid is known to be involved in a number of metabolic reactions that maintain the redox state of cells .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that nicotinic acid and its derivatives have potent lipid-modifying effects .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Studies on nicotinic acid have shown that it has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Metabolic Pathways
Nicotinic acid, from which this compound is derived, is involved in the synthesis of the coenzymes NAD and NADP .
Transport and Distribution
Nicotinic acid is known to be distributed to different body tissues via the circulation .
Subcellular Localization
5′-nucleotidases, which are involved in the metabolism of nicotinic acid, are classified according to subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting nicotinic acid with benzyl alcohol in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as toluene. The presence of a base like pyridine can facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Benzyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the nicotinic acid can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
5-(Benzyloxy)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
類似化合物との比較
Similar Compounds
Nicotinic Acid:
Benzoic Acid Derivatives: Compounds with similar benzyloxy groups attached to different aromatic rings.
Uniqueness
5-(Benzyloxy)nicotinic acid is unique due to the presence of both the nicotinic acid and benzyloxy moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWYJDHPRJSMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593613 | |
| Record name | 5-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-34-4 | |
| Record name | 5-(Phenylmethoxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263270-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B3050407.png)




![12H-Benzo[b]phenothiazine](/img/structure/B3050418.png)








